N-(2-bromo-4-nitrophenyl)methanesulfonamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 g/mol It is characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2-bromo-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methanesulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and bases like sodium hydroxide.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 2-amino-4-nitrophenylmethanesulfonamide.
Oxidation: Methanesulfonic acid derivatives.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-bromo-4-nitrophenyl)methanesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. The presence of both bromine and nitro groups provides a versatile platform for further chemical modifications and applications .
Properties
CAS No. |
51765-50-5 |
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Molecular Formula |
C7H7BrN2O4S |
Molecular Weight |
295.11 g/mol |
IUPAC Name |
N-(2-bromo-4-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |
InChI Key |
FOEILYMGKVEUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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